异喹啉-D7

描述

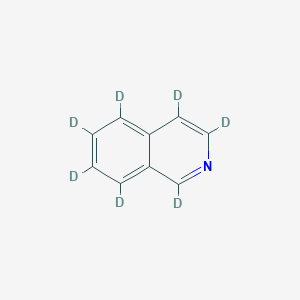

Isoquinoline-D7 is a deuterated form of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring. The deuterated form, Isoquinoline-D7, is used in various scientific research applications due to its unique properties, including its stability and isotopic labeling, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

科学研究应用

Isoquinoline-D7 has a wide range of scientific research applications, including:

作用机制

Target of Action

Isoquinoline-D7, a deuterium-labeled isoquinoline , is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinoline and its derivatives are part of a large family of natural plant alkaloids . These compounds have been found to exhibit anti-cancer activities , suggesting that their primary targets may be certain types of cancer cells.

Mode of Action

It is known that isoquinoline alkaloids can have various effects, including sedative, psychotropic, or analgesic properties . The interaction of Isoquinoline-D7 with its targets likely involves binding to specific receptors or enzymes in the cancer cells, thereby inhibiting their growth or inducing apoptosis .

Biochemical Pathways

Isoquinoline alkaloids are synthesized through several biosynthetic pathways . These pathways involve a series of enzymatic reactions that convert simple precursors into complex isoquinoline structures . The affected pathways and their downstream effects largely depend on the specific isoquinoline alkaloid and its targets. For instance, some isoquinoline alkaloids have been found to inhibit the function of dopaminergic neurons and intensify oxidative stress .

Pharmacokinetics

The pharmacokinetics of Isoquinoline-D7, like other deuterium-labeled compounds, may be influenced by the presence of the deuterium atom . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Isoquinoline-D7’s action are likely to be similar to those of other isoquinoline alkaloids. These effects can include disturbances in the function of certain neurons, intensification of oxidative stress, inhibition of mitochondrial activity, and induction of cell death via apoptosis .

准备方法

Synthetic Routes and Reaction Conditions: Isoquinoline-D7 can be synthesized through several methods, including:

Pomeranz-Fritsch Reaction: This method involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline derivatives.

Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) to form isoquinoline.

Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamine with aldehydes or ketones in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of Isoquinoline-D7 typically involves the deuteration of isoquinoline using deuterium gas (D2) or deuterated reagents under controlled conditions to ensure the incorporation of deuterium atoms into the isoquinoline structure .

化学反应分析

Isoquinoline-D7 undergoes various chemical reactions, including:

Major Products Formed:

Isoquinoline N-oxide: Formed through oxidation.

Tetrahydroisoquinoline: Formed through reduction.

Substituted Isoquinolines: Formed through electrophilic substitution reactions.

相似化合物的比较

Isoquinoline-D7 can be compared with other similar compounds, such as:

Quinoline: A structural isomer of isoquinoline with a nitrogen atom at a different position in the ring system.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Isoquinoline N-oxide: An oxidized form of isoquinoline with an oxygen atom bonded to the nitrogen atom.

Uniqueness of Isoquinoline-D7: Isoquinoline-D7 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies using NMR spectroscopy and other analytical techniques. This isotopic labeling makes it particularly valuable in research applications where precise molecular analysis is required .

生物活性

Isoquinoline-D7 is a deuterated derivative of isoquinoline, a compound belonging to a class of alkaloids known for their diverse biological activities. This article reviews the biological activity of Isoquinoline-D7, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Isoquinoline-D7

Isoquinoline-D7 is primarily used in scientific research as a stable isotopic label. Its unique properties allow it to be employed in various fields, including chemistry, biology, and medicine. The deuterium labeling enhances the tracking of molecular interactions and metabolic pathways in biological systems.

Isoquinoline-D7 exhibits several biological effects similar to other isoquinoline alkaloids. Its mechanisms can be summarized as follows:

- Sedative and Analgesic Properties : Isoquinoline derivatives have been shown to possess sedative and analgesic effects, potentially influencing central nervous system activity.

- Oxidative Stress Modulation : Isoquinoline-D7 may exacerbate oxidative stress in cells, leading to mitochondrial dysfunction and apoptosis.

- Enzyme Interaction : The compound is utilized in studying enzyme mechanisms due to its ability to act as a substrate or inhibitor in various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of Isoquinoline-D7 are influenced by its deuterium atom, which alters its metabolic stability and bioavailability compared to non-deuterated analogs. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | Varies by application |

| Bioavailability | Enhanced due to deuteration |

| Metabolic pathways | Primarily hepatic |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of isoquinoline derivatives, including Isoquinoline-D7. The results indicated that these compounds significantly inhibited the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS).

- Key Findings :

- Inhibition of Nitric Oxide (NO) production.

- Decreased levels of Prostaglandin E2 (PGE2).

- Suppression of cytokines such as TNF-α, IL-1β, and IL-6.

The concentration-dependent effects were observed at doses ranging from 1 mg/mL to 5 mg/mL, demonstrating a strong potential for therapeutic applications in inflammatory diseases .

Case Study 2: Neuroprotective Properties

Research has also explored the neuroprotective effects of isoquinoline derivatives. Isoquinoline-D7 was shown to protect neuronal cells from oxidative stress-induced apoptosis.

-

Experimental Setup :

- Neuronal cell lines were treated with Isoquinoline-D7 under oxidative stress conditions.

- Cell viability was assessed using MTT assays.

-

Results :

- Significant increase in cell viability compared to untreated controls.

- Reduction in markers of oxidative stress.

These findings suggest that Isoquinoline-D7 could be beneficial in developing treatments for neurodegenerative diseases .

Future Directions

The ongoing research into Isoquinoline-D7's biological activities indicates promising avenues for future studies:

- Drug Development : Further exploration into its therapeutic potential for neurological and cardiovascular diseases.

- Mechanistic Studies : Detailed investigations into its interaction with specific enzymes and receptors.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

属性

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterioisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJUIBRHMBBTKR-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。